2-Amino-3-cyano-4,5-di(fur-2-yl)furan
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Overview
Description
2-Amino-3-cyano-4,5-di(fur-2-yl)furan is an organic compound that belongs to the furan family. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring
Preparation Methods
The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be achieved through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
2-Amino-3-cyano-4,5-di(fur-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan amines .
Scientific Research Applications
2-Amino-3-cyano-4,5-di(fur-2-yl)furan has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be compared with other similar compounds, such as:
2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has a similar structure but contains methyl groups instead of fur-2-yl groups.
2,5-Diamidofurans: These compounds contain amide groups instead of amino and cyano groups.
5-Hydroxymethylfurfural: This compound is a furan derivative with a hydroxymethyl group instead of amino and cyano groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSOEAGWZLHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351930 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24386-17-2 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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